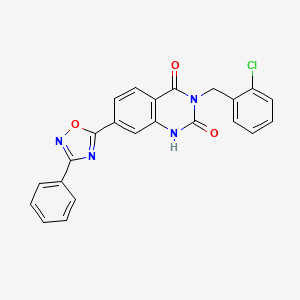

3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

説明

3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 2-chlorobenzyl group at position 3 and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 5. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with enzymes like dihydroorotate dehydrogenase (DHODH) or kinases . The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity . The 2-chlorobenzyl group may contribute to lipophilicity and target engagement, as chlorine atoms often improve pharmacokinetic properties . This compound is likely synthesized via methods analogous to patented protocols for 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones, involving cyclization and coupling reactions .

特性

分子式 |

C23H15ClN4O3 |

|---|---|

分子量 |

430.8 g/mol |

IUPAC名 |

3-[(2-chlorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |

InChIキー |

YYKXMOQNPICLCU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Attachment of the Chlorobenzyl and Phenyl Groups: The chlorobenzyl and phenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にフェニル基とクロロベンジル基で酸化反応を起こす可能性があります。

還元: 還元反応は、オキサジアゾール環またはキナゾリンコアで起こる可能性があります。

置換: 求核置換反応または求電子置換反応は、特にクロロベンジル基で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。

置換: 水素化ナトリウム (NaH) やtert-ブトキシカリウム (KOtBu) などの試薬は、置換反応を促進できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキナゾリンN-オキシドが生成される場合がありますが、還元によってジヒドロキナゾリンが生成される場合があります。

科学的研究の応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能基化反応を可能にします。

生物学

生物学的には、キナゾリン誘導体は、特に癌細胞増殖に関与するキナーゼを標的とした酵素阻害剤としての可能性について研究されています。

医学

医薬品化学では、この化合物は、抗癌、抗ウイルス、抗菌特性の可能性について調査されています。生物学的標的と相互作用する能力により、薬物開発の候補となっています。

産業

工業的には、このような化合物は、安定性と反応性のために、ポリマーやコーティングなど、新しい材料の開発に使用できます。

作用機序

6. 類似の化合物との比較

類似の化合物

- 4-(2-クロロベンジル)-6-(3-フェニル-1,2,4-オキサジアゾール-5-イル)ピリミジン-2,5-ジオン

- 2-(2-クロロベンジル)-5-(3-フェニル-1,2,4-オキサジアゾール-5-イル)ベンゾイミダゾール

独自性

類似の化合物と比較して、「3-(2-クロロベンジル)-7-(3-フェニル-1,2,4-オキサジアゾール-5-イル)キナゾリン-2,4(1H,3H)-ジオン」は、官能基の特定の配置により、独自の生物活性を持つ可能性があります。そのキナゾリンコアは、オキサジアゾール環と組み合わされて、生物学的標的と相互作用するための独自の足場を提供します。

類似化合物との比較

Key Observations:

Core Structure Variations: The target compound and the sec-butylphenoxyethyl derivative () share the quinazoline-dione core, critical for enzyme inhibition. In contrast, the benzoxazole-triazole compound () and quinoline-oxadiazole () utilize benzoxazole or quinoline cores, altering electronic properties and target selectivity.

Substituent Impact: The 3-phenyl-1,2,4-oxadiazole group in the target and quinoline compound () enhances metabolic stability compared to ester/amide bioisosteres. However, the methoxy linker in the quinoline derivative may reduce steric hindrance compared to the direct attachment in the target .

Synthetic Efficiency: The sec-butylphenoxyethyl quinazoline-dione () was synthesized in 89% yield via recrystallization, suggesting robust scalability. The target compound’s synthesis likely follows similar patented protocols (), though yields are unspecified.

Biological Activity: The sec-butylphenoxyethyl derivative demonstrated antiviral activity via DHODH inhibition (), while the quinoline-oxadiazole compound showed broad bioactivity in medicine and pesticides (). The target compound’s 1,2,4-oxadiazole and chlorobenzyl groups position it as a candidate for enzyme inhibition or anticancer applications.

生物活性

3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and other therapeutic implications based on available literature.

Chemical Structure

The compound features a quinazoline core with a 2-chlorobenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1207016-88-3 |

| Molecular Formula | C23H15ClN4O3 |

| Molecular Weight | 414.396 g/mol |

| IUPAC Name | 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Recent studies have demonstrated that 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has significant anticancer properties. It has been tested against several cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.5 | |

| A549 (Lung) | 8.7 | |

| HeLa (Cervical) | 12.0 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways.

The precise mechanism by which this compound exerts its effects is still under investigation. However, preliminary research suggests that it may interact with specific molecular targets such as:

- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity that regulates cell survival and apoptosis.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。